molecular formula C20H24ClN3O3S B2598006 N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1216520-38-5

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride

Cat. No. B2598006
CAS RN: 1216520-38-5
M. Wt: 421.94
InChI Key: AHCVSWZSWYLTGN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a dimethylamino group, a methoxybenzothiazole group, and a phenoxyacetamide group. These groups could potentially confer various properties to the molecule, depending on their arrangement and the overall structure of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data or studies on this compound, I can’t provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used. The presence of an amine group could make it a potential nucleophile, while the presence of a carbonyl group in the acetamide portion could make it susceptible to nucleophilic attack .

Scientific Research Applications

Anthelmintic Spectrum

One study describes the anthelmintic properties of a related compound, highlighting its effectiveness against various parasites in animals, including nematodes, filariae, and cestodes. This suggests potential research applications in developing new anthelmintic drugs with broad-spectrum efficacy. The compound was well-tolerated in animal models, indicating a promising safety profile for further pharmacological investigations (Wollweber et al., 1979).

Antimicrobial and Antifungal Activities

Another study on imino-4-methoxyphenol thiazole derived Schiff bases, related to the compound , demonstrated moderate antibacterial and antifungal activities. This opens up research avenues in the synthesis and testing of novel antimicrobial agents, especially in the face of increasing antibiotic resistance (Vinusha et al., 2015).

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of zinc phthalocyanine derivatives, which include related structural motifs, have shown significant potential in photodynamic therapy (PDT) for cancer. These compounds exhibit high singlet oxygen quantum yields, a crucial factor for the effectiveness of PDT. Research into similar compounds could lead to the development of new photosensitizers for cancer treatment, highlighting their importance in medicinal chemistry and oncology (Pişkin et al., 2020).

Environmental Stability and Degradation Products

A study focused on the stability of UV filters in chlorinated water, including compounds with dimethylamino and methoxy groups, reveals important environmental implications. It provides insights into the fate and behavior of similar compounds in aquatic environments, including their degradation pathways and the formation of halogenated by-products. This is crucial for assessing the environmental impact of such chemicals and their potential risks to aquatic life and water quality (Negreira et al., 2008).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the biological target of the compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, studying its reactivity, and investigating potential applications. If it’s intended to be used as a drug, studies could be conducted to determine its efficacy, safety, and mechanism of action .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S.ClH/c1-22(2)12-13-23(18(24)14-26-15-8-5-4-6-9-15)20-21-19-16(25-3)10-7-11-17(19)27-20;/h4-11H,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCVSWZSWYLTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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